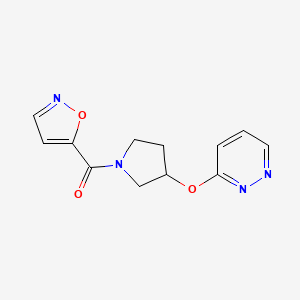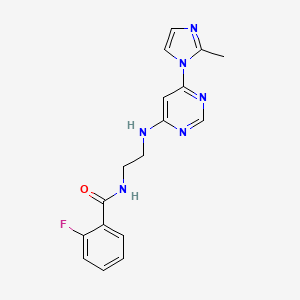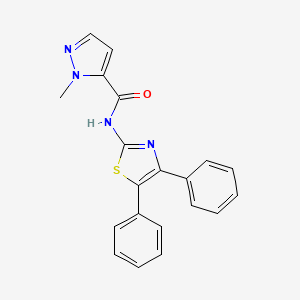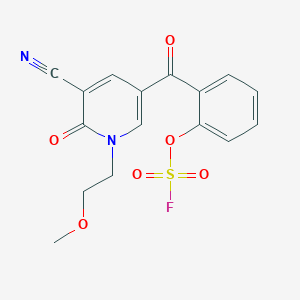
Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone" is a heterocyclic molecule that is part of a broader class of isoxazole derivatives. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The papers provided discuss various isoxazole derivatives and their synthesis, molecular structure, and potential applications, which can be related to the analysis of the compound .
Synthesis Analysis
The synthesis of isoxazole derivatives is a topic of considerable interest. For instance, the domino metathesis of 3,6-dihydro-1,2-oxazine leads to isoxazolo[2,3-a]pyridin-7-one, which is a versatile scaffold for further chemical modifications . Another approach involves the domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide to obtain highly functionalized isoxazole derivatives . Additionally, the reaction of 2-(2,2-dicyano-1-ethylthioethenyl)pyrroles with hydroxylamine yields 5-amino-3-(pyrrol-2-yl)isoxazoles, demonstrating the versatility of isoxazole synthesis . These methods highlight the synthetic accessibility of isoxazole derivatives, which could be applied to the synthesis of "Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone."
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing one oxygen and one nitrogen atom. The paper discussing the synthesis of a novel bioactive heterocycle provides insights into the structural aspects of such compounds, including the conformation of the rings and the planarity of the benzisoxazole moiety . This information is crucial for understanding the three-dimensional arrangement of atoms in "Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone" and how it might influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of isoxazole derivatives can be inferred from the various chemical reactions they undergo. For example, the synthesis of new pyrrolo[3,4-c]isoxazole derivatives from 4-cyanopyrrolidin-3-ones indicates that the isoxazole ring can participate in cyclization reactions to form complex fused heterocycles . Moreover, the synthesis of isoxazole, oxadiazole, and pyrazole derivatives from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride suggests that isoxazole rings can be functionalized to create a wide range of biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of various functional groups allows for selective oxidation or reduction, as seen in the domino metathesis products . The synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives showcases the potential of isoxazole derivatives as sodium channel blockers and anticonvulsant agents, indicating their significant pharmacological properties . The antiproliferative activity and structural characterization of a related compound further emphasize the importance of understanding the physical and chemical properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of related isoxazole compounds involves selective preparation methods and chemical modifications to achieve desired structural features. For instance, the synthesis of 5-amino-3-(pyrrol-2-yl)isoxazoles and their structural isomers demonstrates the versatility and chemical reactivity of the isoxazole ring, providing a foundation for further chemical modifications and applications (Sobenina et al., 2005). Additionally, the design and synthesis of derivatives incorporating the isoxazole ring as sodium channel blockers and anticonvulsant agents show the compound's potential in medicinal chemistry (Malik & Khan, 2014).
Antimicrobial and Anticancer Applications
Isoxazole derivatives have been explored for their antimicrobial and anticancer activities. Research into the synthesis and antimicrobial activity of compounds incorporating the isoxazole ring highlights their potential as new derivatives of 1,3,5-trisubstituted pyrazolines, indicating promising antimicrobial properties (Kumar et al., 2012). Furthermore, studies on novel heterocycles, including those with the isoxazole moiety, emphasize their significant antimicrobial and antiproliferative activities, supported by molecular docking and computational studies (Fahim et al., 2021).
Novel Synthesis Methods and Biological Activity
The development of new synthetic methodologies for isoxazole derivatives, such as the versatile reagent for the regioselective synthesis of 1-desazapurine, showcases the adaptability of the isoxazole framework for generating biologically active compounds (Ostrovskyi et al., 2011). Similarly, the synthesis of pyrido-condensed heterocycles from isoxazolo[4,5-c]- and [5,4-b]pyridines further demonstrates the compound's utility in creating functionalized molecules for various applications (Donati et al., 2003).
Eigenschaften
IUPAC Name |
1,2-oxazol-5-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-12(10-3-6-14-19-10)16-7-4-9(8-16)18-11-2-1-5-13-15-11/h1-3,5-6,9H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFBIUWRIBAJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2501534.png)

![2-naphthalen-2-yloxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2501537.png)
![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2501540.png)

![N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B2501542.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2501543.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2501545.png)
![4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid](/img/structure/B2501546.png)



